2-Methoxy-N-methyl-benzenepropanamine
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Overview
Description
2-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO. It is a crystalline solid with low to moderate volatility and is characterized by its aromatic or banana-like odor . This compound is used in various chemical research applications and serves as an intermediate in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-N-methyl-benzenepropanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride . The reaction proceeds as follows:
Step 1: 2-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Step 2: The imine intermediate is reduced using sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amine derivatives
Substitution: Various substituted benzenepropanamine derivatives
Scientific Research Applications
2-Methoxy-N-methyl-benzenepropanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-benzenepropanamine involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems by modulating the release and reuptake of neurotransmitters such as dopamine and serotonin . This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-methyl-benzeneethanamine
- 3-(2-Methoxyphenyl)-N-methylpropan-1-amine
- 2-Methoxy-N-methyl-benzeneethanamine
Uniqueness
2-Methoxy-N-methyl-benzenepropanamine is unique due to its specific structural features, such as the presence of a methoxy group and a methylamine moiety attached to a benzene ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-Methoxy-N-methyl-benzenepropanamine, also known as 2-methoxy-N-methyl-3-phenylpropan-1-amine, is an organic compound with the molecular formula C11H17NO. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting pharmacological properties.
The structural characteristics of this compound include a methoxy group and a methyl group attached to the nitrogen atom, which influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 2-methoxy-N-methyl-3-phenylpropan-1-amine |
InChI | InChI=1S/C11H17NO/c1-12-9-11(13-2)8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Canonical SMILES | CNCC(CC1=CC=CC=C1)OC |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may inhibit the uptake of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. Such actions suggest potential therapeutic applications in treating disorders like depression and anxiety .
Neurotransmitter Modulation
Studies have demonstrated that this compound can significantly affect neurotransmitter levels. For instance, it has been shown to enhance serotonin and norepinephrine transmission by inhibiting their reuptake, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for developing antidepressant therapies .
Antiproliferative Activity
Research involving derivatives of this compound has indicated potential antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound showed selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM . This suggests that modifications to the molecular structure can enhance biological activity.
Case Studies
- Antidepressant Activity : A study evaluated the efficacy of compounds similar to this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a treatment option for mood disorders.
- Cancer Research : In vitro studies assessed the antiproliferative effects of methoxy-substituted amines on various cancer cell lines. The findings revealed that certain derivatives exhibited potent activity against MCF-7 cells, suggesting that the methoxy group plays a crucial role in enhancing biological activity .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-5-7-10-6-3-4-8-11(10)13-2/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQYGTUWKHOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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